molecular formula C34H18Ba3N4O18S4 B171261 barium(2+);4-[(2-carboxyphenyl)diazenyl]-3-oxidonaphthalene-2,7-disulfonate CAS No. 15782-06-6

barium(2+);4-[(2-carboxyphenyl)diazenyl]-3-oxidonaphthalene-2,7-disulfonate

Cat. No.: B171261
CAS No.: 15782-06-6
M. Wt: 1310.8 g/mol
InChI Key: ZFVLHBLYOBVABT-SZXFDTLESA-H
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Description

Barium(2+);4-[(2-carboxyphenyl)diazenyl]-3-oxidonaphthalene-2,7-disulfonate is a coordination complex featuring a barium cation paired with an azo-linked aromatic sulfonate anion. This compound belongs to the family of azo dyes, characterized by the presence of the –N=N– (diazenyl) group, which imparts vivid coloration and photochemical properties.

Properties

IUPAC Name

barium(2+);4-[(2-carboxyphenyl)diazenyl]-3-oxidonaphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H12N2O9S2.3Ba/c2*20-16-14(30(26,27)28)8-9-7-10(29(23,24)25)5-6-11(9)15(16)19-18-13-4-2-1-3-12(13)17(21)22;;;/h2*1-8,20H,(H,21,22)(H,23,24,25)(H,26,27,28);;;/q;;3*+2/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFJNPUESUSMAM-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=NC2=C3C=CC(=CC3=CC(=C2[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].C1=CC=C(C(=C1)C(=O)O)N=NC2=C3C=CC(=CC3=CC(=C2[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Ba+2].[Ba+2].[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H18Ba3N4O18S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065941
Record name C.I. Pigment Red 60, barium salt (2:3)
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Molecular Weight

1310.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15782-06-6
Record name Pigment Red 60 barium salt
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015782066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-[2-(2-hydroxy-3,6-disulfo-1-naphthalenyl)diazenyl]-, barium salt (2:3)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Pigment Red 60, barium salt (2:3)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Barium 2-[(2-hydroxy-3,6-disulphonato-1-naphthyl)azo]benzoate (3:2)
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Preparation Methods

Sulfonation of Naphthalene

The first step involves sulfonating naphthalene to produce 2,7-naphthalenedisulfonic acid. This is achieved through a two-stage process:

Stage 1: Concentration of 1,6-Naphthalenedisulfonic Acid

  • Reagents : 1,6-Naphthalenedisulfonic acid mother liquor (30–70% water content).

  • Conditions : Reduced-pressure concentration (-0.08 to -0.095 MPa) at ≤180°C until water content reaches 14–15%.

Stage 2: Isomerization to 2,7-Disulfonate

  • Reagents : Naphthalene, sulfuric acid.

  • Conditions : Heating to 180–190°C for 5 hours, followed by hydrolysis at ≤130°C.

  • Yield : ~93.1% purity after centrifugation and washing.

ParameterValueSource
Initial Water Content30–70%
Hydrolysis Temperature≤130°C
Purity (Post-Centrifugation)93.1%

Diazo Coupling

The 2,7-naphthalenedisulfonic acid is then functionalized with an azo group.

Step A: Diazotization

  • Base Compound : 2-Naphthylamine-6-sulfonic acid.

  • Reagents : Sodium nitrite (NaNO₂), hydrochloric acid (HCl).

  • Conditions : 0–5°C to stabilize the diazonium salt.

  • Key Reaction :

    Ar-NH2+NaNO2+HCl0–5°CAr-N2+Cl+H2O\text{Ar-NH}_2 + \text{NaNO}_2 + \text{HCl} \xrightarrow{\text{0–5°C}} \text{Ar-N}_2^+ \text{Cl}^- + \text{H}_2\text{O}

    where Ar = naphthalene-2-sulfonate group.

Step B: Coupling with 2-Carboxyphenol

  • Coupling Agent : 2-Carboxyphenol (salicylic acid derivative).

  • Reagents : Sodium hydroxide (NaOH).

  • Conditions : Alkaline medium (pH 9–11), 0–10°C.

  • Mechanism : Electrophilic substitution at the para-position of the phenolic ring.

ParameterValueSource
Diazotization Temperature0–5°C
Coupling pH9–11
Reaction Time4–5 hours

Salt Formation with Barium

The final step involves converting the sulfonated azo dye into its barium salt.

Process :

  • Salification : React the acid form with barium hydroxide (Ba(OH)₂) or carbonate (BaCO₃).

  • Purification : Centrifugation and washing to remove byproducts.

Stoichiometry :

3 H3C8H3N2O6S2+Ba(OH)2Ba3(C8H3N2O6S2)2+3H2O\text{3 H}3\text{C}8\text{H}3\text{N}2\text{O}6\text{S}2 + \text{Ba(OH)}2 \rightarrow \text{Ba}3(\text{C}8\text{H}3\text{N}2\text{O}6\text{S}2)2 + 3 \text{H}_2\text{O}

Source:

ParameterValueSource
Barium SourceBa(OH)₂ or BaCO₃
Molar Ratio3:2 (Dye:Barium)
Purity (Final)≥98.6%

Industrial and Academic Variations

Alternative Sulfonation Routes

A 2012 patent (CN102993061B) describes a modified sulfonation process using 1,6-naphthalenedisulfonic acid mother liquor. Key advantages include reduced energy consumption and waste generation.

Azo Dye Optimization

Research on azo dye synthesis highlights the importance of:

  • Coupling Position : Para-substitution on the phenolic ring enhances chromophore stability.

  • Solvent Systems : Methanol or aqueous NaOH solutions improve reaction efficiency.

Challenges and Solutions

ChallengeSolutionSource
Diazonium salt instabilityMaintain 0–5°C during diazotization
Low coupling efficiencyUse excess coupling agent
Impurities in sulfonationCentrifugal washing with cold water

Chemical Reactions Analysis

Types of Reactions

barium(2+);4-[(2-carboxyphenyl)diazenyl]-3-oxidonaphthalene-2,7-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like sulfuric acid and nitric acid.

Major Products Formed

Scientific Research Applications

barium(2+);4-[(2-carboxyphenyl)diazenyl]-3-oxidonaphthalene-2,7-disulfonate has numerous applications in scientific research:

Mechanism of Action

The mechanism by which barium(2+);4-[(2-carboxyphenyl)diazenyl]-3-oxidonaphthalene-2,7-disulfonate exerts its effects is primarily based on its chemical structure. The azo bond and aromatic rings contribute to its strong color properties by absorbing specific wavelengths of light. The barium salt form enhances its stability and insolubility in water, making it suitable for various applications. The pigment interacts with substrates through physical adsorption and dispersion, ensuring uniform coloration .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare the target compound with structurally and functionally related molecules, focusing on synthesis, spectroscopic properties, and physicochemical behavior.

Azo Dyes with Sulfonamide/Sulfonate Functionalities

Compounds such as 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) and 2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b) () share key features with the target compound:

  • Synthesis : Synthesized via diazonium salt coupling, a method likely applicable to the target compound. The reaction conditions (0–5°C, pyridine solvent) ensure controlled azo bond formation .
  • Spectroscopic Properties :
    • IR : Strong absorption at ~2214 cm⁻¹ (C≡N) and ~1664 cm⁻¹ (C=O) in 13a and 13b . The target compound may exhibit similar peaks for its carboxylate and diazenyl groups.
    • ¹H-NMR : Aromatic protons in 13a appear at δ 7.20–7.92 ppm, comparable to the naphthalene and phenyl protons in the target compound .
  • Solubility : Sulfonamide groups in 13a/b confer moderate solubility in polar aprotic solvents (e.g., DMSO). The target compound’s sulfonate groups likely enhance aqueous solubility.

Key Difference : The sulfonate groups in the target compound (vs. sulfonamide in 13a/b) may reduce hydrogen-bonding interactions, altering crystallization behavior and thermal stability.

Metal-Organic Salts: Cadmium Oxalate (CdC₂O₄)

Cadmium oxalate () shares the metal-anion structural motif but differs in composition and application:

  • Structure : Cd²+ coordinates with oxalate (C₂O₄²⁻), forming a simpler ionic lattice vs. the target compound’s polyfunctional anion .
  • Toxicity : Cadmium is highly toxic and environmentally hazardous, whereas barium salts are generally safer, albeit with regulated exposure limits .
  • Applications : Cadmium oxalate is used in electroplating and catalysis, while barium azo-sulfonates may serve as dyes or optical materials due to their chromophoric systems.

Key Similarity : Both compounds exhibit thermal stability, though barium’s larger ionic radius may enhance lattice energy in the target compound.

Other Barium-Containing Azo Complexes

  • High Melting Points : Often exceeding 250°C due to strong ionic interactions.
  • UV-Vis Absorption : Strong absorbance in the visible range (λmax ~500 nm) due to extended conjugation.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Synthesis Method Key Functional Groups Melting Point (°C) Solubility Toxicity
Target Barium Azo-Sulfonate Diazonium coupling (inferred) –N=N–, –SO₃⁻, –COO⁻ Not reported High (aqueous) Low (Ba²⁺)
13a (Sulfonamide Azo Derivative) Diazonium coupling –N=N–, –SO₂NH₂, –C≡N 288 Moderate (DMSO) Moderate
Cadmium Oxalate Precipitation C₂O₄²⁻ Decomposes >200 Low (water) High (Cd²⁺)

Table 2: Spectroscopic Comparison of Azo Compounds

Compound IR Peaks (cm⁻¹) ¹H-NMR (δ, ppm)
Target Barium Azo-Sulfonate ~1660 (C=O), ~1400 (SO₃⁻) 7.0–8.5 (aromatic protons)
13a 1664 (C=O), 2214 (C≡N) 7.20–7.92 (ArH)

Biological Activity

Barium(2+);4-[(2-carboxyphenyl)diazenyl]-3-oxidonaphthalene-2,7-disulfonate, commonly referred to as a synthetic organic pigment, has garnered attention for its potential biological activities beyond its industrial applications. This compound, characterized by its vibrant red color and stability, is primarily utilized in paints, inks, and plastics. However, emerging research highlights its interactions at the biological level, particularly in the fields of medicinal chemistry and biochemistry.

Chemical Structure and Properties

The compound is an azo dye that features a complex structure with multiple functional groups. Its IUPAC name is this compound. The presence of the barium ion enhances the stability of the molecule while contributing to its insolubility in water, making it suitable for various applications.

PropertyValue
IUPAC NameThis compound
Molecular Weight1310.8 g/mol
CAS Number15782-06-6
ColorVibrant red

The biological activity of this compound can be attributed to its chemical structure. The azo bond and aromatic rings are known to interact with biological substrates through mechanisms such as:

  • Physical adsorption : The compound can adhere to various biological surfaces, influencing colorimetric assays.
  • Chemical interactions : The functional groups can participate in hydrogen bonding and other interactions with biomolecules.

1. Histological Staining

The compound has been employed in histological techniques to stain specific structures within biological tissues. Its ability to bind selectively to certain cellular components makes it valuable in microscopy and pathology.

2. Drug Delivery Systems

Research indicates potential applications in drug delivery due to its stability and non-toxic nature. The compound's structure suggests it could serve as a carrier for therapeutic agents, particularly in targeting cancer cells.

3. Antimicrobial Activity

Emerging studies have explored the antimicrobial properties of similar azo compounds. While specific data on this compound's antimicrobial efficacy is limited, related compounds have shown promising results against various pathogens.

Case Studies and Research Findings

Recent investigations into substituted naphthalene derivatives have provided insights into the biological activity of compounds similar to this compound:

  • Inhibition of Photosynthetic Electron Transport :
    • A study reported that certain naphthalene derivatives inhibited photosynthetic electron transport in spinach chloroplasts, suggesting potential applications in agricultural biochemistry .
  • Antimycobacterial Activity :
    • Compounds structurally related to this azo dye were tested against Mycobacterium tuberculosis and showed varying degrees of activity, indicating that structural modifications could enhance efficacy against specific bacterial strains .
  • Cytotoxicity Studies :
    • Investigations into the cytotoxic effects of similar compounds revealed low toxicity profiles against human cell lines, suggesting safety for potential therapeutic applications .

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